2-Methoxy-1-butanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(4-6)7-2;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSZAKKDYBBCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050509-60-8 | |
| Record name | (2-Methoxybutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methoxy 1 Butanamine Hydrochloride and Analogues
Established Chemical Synthesis Pathways to Methoxybutanamines
Traditional methods for synthesizing methoxybutanamines rely on well-understood organic reactions such as alkylation and reductive amination. These pathways are often favored for their reliability and the availability of starting materials. The final step in these established syntheses typically involves the formation of a hydrochloride salt to improve the compound's stability and handling properties.
Alkylation is a fundamental process in organic chemistry for attaching an alkyl group to a substrate. mt.com In the context of amine synthesis, this typically involves the reaction of an amine with an alkyl halide in what is known as N-alkylation. organic-chemistry.org However, the direct alkylation of ammonia (B1221849) or primary amines to produce more substituted amines is often problematic. masterorganicchemistry.com The product amine is frequently more nucleophilic than the starting amine, leading to multiple alkylations and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This lack of selectivity can result in low yields of the desired product. masterorganicchemistry.com
For the synthesis of a methoxybutylamine, a hypothetical alkylation approach could involve reacting a suitable precursor, such as an amino alcohol, with a methylating agent to install the methoxy (B1213986) group, followed by other transformations. A more direct, though challenging, route would be the reaction of a butanamine derivative with a methoxy-containing alkyl halide. Due to the potential for over-alkylation, alternative methods like the Gabriel synthesis, which uses a phthalimide (B116566) salt to avoid multiple alkylations, can be employed to prepare primary amines. mt.com
Table 1: Overview of N-Alkylation for Amine Synthesis
| Reaction Type | Description | Key Challenge | Potential Solution |
|---|---|---|---|
| Direct N-Alkylation | Reaction of an amine or ammonia with an alkyl halide (SN2 reaction). masterorganicchemistry.com | Over-alkylation leading to a mixture of products. masterorganicchemistry.com | Using a large excess of the starting amine. |
| Gabriel Synthesis | Utilizes potassium phthalimide to alkylate, followed by hydrolysis or hydrazinolysis to release the primary amine. mt.com | Requires an additional deprotection step. | Provides a clean route to primary amines. |
Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines. wikipedia.org This process converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is then reduced. wikipedia.org The reaction can be performed in a single pot (direct reductive amination) where the carbonyl compound, amine, and reducing agent are mixed together, or in a stepwise fashion (indirect reductive amination) where the imine is formed first and then isolated before reduction. wikipedia.org
This strategy is particularly powerful for creating chiral amines from prochiral ketones. d-nb.infogoogle.com For the synthesis of 2-methoxy-1-butanamine, a suitable precursor would be 1-methoxy-2-butanone. Reaction of this ketone with ammonia would form an intermediate imine, which is subsequently reduced to yield the target primary amine. Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. wikipedia.orgrsc.org The development of asymmetric reductive amination, using chiral catalysts or auxiliaries, allows for the synthesis of specific enantiomers of chiral amines, which is critical in pharmaceutical development. d-nb.infomanchester.ac.ukfrontiersin.org
Table 2: Reductive Amination Approach for 1-Methoxy-2-butanamine
| Step | Reactants | Intermediate/Product | Notes |
|---|---|---|---|
| 1. Imine Formation | 1-Methoxy-2-butanone + Ammonia (NH3) | Imine intermediate | This is an equilibrium reaction, often driven forward by removal of water. |
| 2. Reduction | Imine intermediate + Reducing Agent (e.g., NaBH4, H2/Catalyst) | 1-Methoxy-2-butanamine ontosight.aiontosight.ai | The choice of reducing agent can influence reaction conditions and selectivity. |
Amines are basic compounds that readily react with strong acids to form salts. youtube.comspectroscopyonline.com The conversion of a free amine into its hydrochloride salt is a common final step in synthesis. This is done for several reasons: the salt is typically a crystalline solid that is easier to handle and purify than the often-liquid free base, it has greater stability, and it often exhibits improved water solubility. spectroscopyonline.comualberta.ca
The procedure for forming the hydrochloride salt involves treating the amine with hydrochloric acid. youtube.com Several methods can be used:
Aqueous HCl: The amine can be dissolved in a suitable solvent and treated with an aqueous solution of hydrochloric acid. The salt may then precipitate or be recovered by evaporating the solvent. sciencemadness.org
HCl Gas: A solution of the amine in an anhydrous organic solvent (like ether or ethanol) can be treated with a stream of dry hydrogen chloride gas, causing the salt to precipitate. researchgate.net
HCl in Solvent: A convenient method involves using a pre-prepared solution of HCl in an organic solvent, such as HCl in dioxane or isopropanol. This solution is added to the amine solution, often at reduced temperatures, to induce precipitation of the hydrochloride salt. researchgate.net
The resulting amine hydrochloride is an ionic compound where the nitrogen atom is protonated to form an ammonium cation (R-NH3+), and the chloride ion (Cl-) serves as the counter-ion. youtube.comspectroscopyonline.com
Novel and Emerging Synthetic Approaches for Methoxybutanamine Structures
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. For methoxybutanamine structures, this includes the use of advanced catalytic systems and techniques that allow for precise control over the placement of functional groups.
Catalytic hydrogenation is a cornerstone of modern synthesis, valued for its high atom economy and environmental friendliness. rsc.org This method is crucial for the synthesis of amines from various precursors, such as nitriles, amides, or nitro compounds, using molecular hydrogen and a metal catalyst. rsc.orgrsc.org
Hydrogenation of Nitriles: The catalytic hydrogenation of a nitrile (a compound containing a -C≡N group) is a direct route to primary amines. For a methoxybutanamine analogue, a corresponding methoxy-substituted nitrile could be reduced using catalysts like nickel, palladium, or platinum. The reaction is often carried out in the presence of ammonia to suppress the formation of secondary amine byproducts. google.com
Hydrogenation of Amides: Amides can also be reduced to amines via catalytic hydrogenation, although this transformation is more challenging and often requires more robust catalysts, such as those based on ruthenium or platinum-vanadium bimetallic systems. rsc.orgosaka-u.ac.jp This method provides a pathway from carboxylic acid derivatives to amines.
These catalytic methods are continually being improved to operate under milder conditions, such as lower temperatures and hydrogen pressures, making them more sustainable and applicable to a wider range of complex molecules. osaka-u.ac.jp
Table 3: Catalytic Hydrogenation for Amine Synthesis
| Precursor Type | General Reaction | Typical Catalysts | Key Advantage |
|---|---|---|---|
| Nitrile | R-C≡N + 2 H2 → R-CH2NH2google.com | Nickel, Palladium, Platinum | Direct route to primary amines. |
| Amide | R-C(=O)NH2 + 2 H2 → R-CH2NH2 + H2O rsc.org | Ruthenium, Rhodium, Platinum-Vanadium osaka-u.ac.jp | Utilizes readily available amide precursors. |
Regioselectivity—the control of where a reaction occurs on a molecule—is a significant challenge and a major goal in modern organic synthesis. nih.gov Novel techniques are emerging that allow for the precise functionalization of molecules, which can be applied to the synthesis of complex methoxybutanamine analogues.
One powerful approach is the photocatalytic α-functionalization of amines. nih.govacs.org This method uses light and a photocatalyst to generate a radical at the carbon atom adjacent (in the α-position) to the nitrogen. This radical can then react with various partners, allowing for the introduction of new functional groups at a specific, predictable location. By carefully tuning the reaction conditions, such as the solvent or catalyst, it is possible to control which C-H bond is activated, providing a high degree of regioselectivity. nih.gov
Another strategy involves the direct C-H amination of arenes using photoredox catalysis, which enables the coupling of unfunctionalized amines and aromatic compounds. researchgate.net While not directly applicable to the synthesis of the aliphatic 2-methoxy-1-butanamine, this principle of direct C-H functionalization represents a frontier in amine synthesis. Such methods bypass the need for pre-functionalized starting materials, leading to more efficient and streamlined synthetic routes for creating diverse amine-containing molecules. researchgate.net
Chemoenzymatic and Biocatalytic Routes to Chiral Methoxyamines
The synthesis of enantiomerically pure chiral amines is of significant interest in the pharmaceutical and chemical industries, as these compounds are crucial building blocks for many active molecules. nih.gov Traditional chemical methods for producing chiral amines often struggle with stereoselectivity and may require harsh reaction conditions. nih.gov In contrast, biocatalytic and chemoenzymatic approaches offer highly efficient and selective pathways under milder, more sustainable conditions. nih.govnih.gov
Biocatalysis leverages enzymes to perform stereoselective transformations with high precision. nih.gov Enzymes such as transaminases, oxidases, dehydrogenases, and lyases are instrumental in creating chiral centers. nih.govnih.gov Specifically for chiral amine synthesis, ω-transaminases (ω-TAs) are particularly valuable. wiley.com These enzymes catalyze the transfer of an amino group from a donor molecule, like isopropylamine, to a prochiral ketone, yielding a chiral amine with high enantiomeric excess. wiley.comresearchgate.net The industrial application of ω-TAs has been successfully demonstrated in the large-scale synthesis of sitagliptin, a process that highlights the maturation and viability of biocatalysis in pharmaceutical manufacturing. researchgate.net
Protein engineering, including techniques like directed evolution and computational redesign, has been pivotal in expanding the utility of these enzymes. nih.gov Wild-type enzymes often have a limited substrate scope, but through targeted mutations, scientists have developed enzyme variants capable of accommodating bulkier and more complex substrates, which is essential for synthesizing a diverse range of chiral amines. nih.gov For instance, researchers have designed chemoenzymatic cascade processes where a chemical reaction, such as an aldol (B89426) condensation-reduction, is used to create a prochiral ketone from a biomass-derived compound. This intermediate is then converted into a specific chiral amine using an immobilized ω-transaminase. csic.esresearchgate.net This integration of chemical and enzymatic steps allows for the efficient production of valuable molecules like 4-(4-methoxyphenyl)-2-butanamine, an intermediate in drug synthesis. csic.es
Amine dehydrogenases (AmDHs) represent another class of enzymes engineered for chiral amine synthesis. nih.gov These enzymes catalyze the reductive amination of ketones using ammonia as the amino donor and NAD(P)H as a cofactor. nih.gov Engineering efforts have successfully modified enzymes like phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase to expand their substrate range and enhance their catalytic activity for producing chiral amines. nih.gov
Green Chemistry Principles Applied to Methoxybutanamine Synthesis
The application of green chemistry principles to the synthesis of amines, including methoxybutanamine, is crucial for developing more sustainable and environmentally responsible chemical processes. rsc.orgrsc.org These principles aim to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. youtube.com
Sustainable Solvent Selection and Waste Minimization
Solvents are a major component of the waste generated by the chemical industry, making their selection a critical aspect of green chemistry. ubc.ca The ideal "green solvent" is non-toxic, biodegradable, derived from renewable sources, and has a low vapor pressure to minimize air pollution. mdpi.com Solvent selection guides, developed by pharmaceutical companies and academic groups, help chemists choose more sustainable options by ranking solvents based on safety, health, and environmental criteria. ubc.caresearchgate.net Solvents are often categorized into classes such as "recommended," "usable," and "banned". ubc.ca For example, anisole, which can be derived from renewable resources, and glycerol, a byproduct of the vegetable oil industry, are considered greener alternatives in certain synthetic applications. mdpi.com The use of bio-based solvents like cyclopentyl methyl ether has also been shown to be effective and safer for enzymatic amide synthesis. nih.gov
Selecting an appropriate solvent can dramatically reduce costs and CO2 emissions, with potential reductions of up to 67% and 70%, respectively. rsc.org This is achieved not only by choosing a greener solvent but also by designing processes that include efficient solvent recycling. rsc.org
Waste minimization is a core principle of green chemistry, often quantified by metrics like the E-factor (environmental factor), which measures the kilograms of waste produced per kilogram of product. rsc.org Strategies to reduce waste include developing continuous operation protocols where the reaction mixture, including unreacted starting materials, catalyst, and solvent, can be recovered and reused in subsequent cycles. rsc.orgresearchgate.net This approach has been successfully demonstrated in amide synthesis, drastically reducing the E-factor. rsc.org Minimizing the generation of chemical waste is considered the first priority in green chemistry. researchgate.net Physical, chemical, and biological treatments are also available to handle amine-containing waste streams generated during industrial processes. researchgate.net
Considerations of Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com A reaction with 100% atom economy means that all the atoms from the reactants have been converted into the product, with no atoms wasted as byproducts. primescholars.com This principle encourages the design of synthetic routes that maximize the use of starting materials, which is both environmentally and economically beneficial. numberanalytics.com
| Reaction Type | General Description | Atom Economy | Example Application in Amine Synthesis |
|---|---|---|---|
| Addition Reactions (e.g., Hydrogenation) | Atoms are added to an unsaturated molecule. | High (often 100%) | Hydrogenation of nitriles or imines to form amines. acs.org |
| Rearrangement Reactions | A molecule's skeleton is rearranged to form an isomer. | 100% | Hofmann rearrangement of amides to primary amines (note: while the core rearrangement is 100% atom economical, the overall process involves reagents that generate byproducts). acs.org |
| Substitution Reactions | One functional group is replaced by another. | Lower | Synthesis of amines from alkyl halides and ammonia, which generates salt byproducts. acs.org |
| Elimination Reactions | Atoms are removed from a molecule to form a double or triple bond. | Lower | Not a primary route for amine synthesis, but often a competing side reaction. |
Classical methods for amine synthesis, such as the Gabriel synthesis, often suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org In contrast, modern catalytic methods like the "borrowing hydrogen" (or "hydrogen auto-transfer") strategy represent a prime example of an atom-economic transformation. rsc.org In this approach, an amine is N-alkylated using an alcohol, with water being the only byproduct, thus avoiding the need for external hydrogen sources and minimizing waste. rsc.org
Reaction efficiency goes beyond atom economy to consider the actual yield of the product and the total mass of all materials used in the process, including solvents and reagents. researchgate.net Metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more comprehensive assessment of a process's "greenness". rsc.org The Actual Atom Economy (AAE) combines theoretical atom economy with the experimental yield to give a more practical measure of a reaction's efficiency. researchgate.net Improving reaction efficiency involves optimizing conditions to maximize yield and selectivity while minimizing byproducts and the use of auxiliary substances. nih.gov
Development of Environmentally Benign Catalytic Systems
The ninth principle of green chemistry advocates for the use of catalysts over stoichiometric reagents to minimize waste. youtube.com Catalysts are effective in small amounts and can facilitate a single reaction multiple times. youtube.com The development of environmentally benign catalytic systems is a key area of research aimed at making chemical syntheses more sustainable.
Biocatalysts, such as the enzymes discussed previously, are prime examples of green catalysts. nih.gov They operate under mild conditions (room temperature and atmospheric pressure), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. nih.govnih.gov
In the realm of chemocatalysis, a significant focus is on replacing expensive and toxic heavy-metal catalysts with those based on earth-abundant and less toxic metals like manganese and cobalt. organic-chemistry.org For instance, highly active manganese(I) and cobalt(II) pincer complexes have been developed for the N-alkylation of amines with alcohols via the borrowing hydrogen methodology, offering an environmentally benign alternative to precious metal catalysts. organic-chemistry.org Similarly, well-defined zinc(II) complexes have been shown to catalyze the N-alkylation of various amines by alcohols. organic-chemistry.org
Another approach to developing greener catalytic systems is to design solvent-free reactions. researchgate.net For example, manganese dioxide has been used as a catalyst for the N-alkylation of amines and sulfonamides using alcohols as the alkylating agents under solvent-free conditions and open air. organic-chemistry.org Furthermore, catalyst systems that allow for the use of water as a solvent are highly desirable. A water-soluble calix rsc.orgresorcinarene sulfonic acid has been employed as a reusable catalyst for the dehydrative amination of alcohols in water, providing an environmentally benign route to benzylic and allylic amines. organic-chemistry.org These advancements in catalysis are critical for reducing the environmental footprint of chemical manufacturing.
Stereochemical Aspects and Asymmetric Synthesis of 2 Methoxy 1 Butanamine Hydrochloride
Enantioselective Preparation of Chiral Methoxybutanamines
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers in a racemic mixture.
One common approach for the synthesis of chiral amines is the asymmetric reduction of imines or the reductive amination of ketones. For instance, a prochiral ketone can be converted to a chiral amine using a chiral catalyst and a reducing agent. While specific examples for 2-methoxy-1-butanamine are not extensively detailed in the provided search results, the general principles of enantioselective synthesis are well-established. organic-chemistry.org Methods like asymmetric transfer hydrogenation of unprotected α-ketoamines using catalysts such as those based on ruthenium can yield chiral 1,2-amino alcohols, which could be precursors to methoxybutanamines. acs.org
The development of catalysts for such transformations is an active area of research. For example, ruthenium catalysts have been shown to mediate enantioselective intramolecular C-H amination, converting simple alcohol derivatives into versatile secondary amines in high enantiomeric excess. organic-chemistry.org
Application of Chiral Auxiliaries in Methoxybutanamine Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.
Several types of chiral auxiliaries have been developed and are commercially available, including oxazolidinones (Evans auxiliaries), pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgresearchgate.netharvard.edutcichemicals.comnih.gov These auxiliaries can be attached to a substrate, for example, by forming an amide linkage with a carboxylic acid. The steric bulk and electronic properties of the auxiliary then control the direction of attack of a nucleophile or electrophile, leading to the formation of one diastereomer in excess.
For the synthesis of chiral amines, tert-butanesulfinamide has proven to be a particularly versatile chiral auxiliary. nih.govyale.edu It can be condensed with an aldehyde or ketone to form a sulfinylimine, which then undergoes diastereoselective nucleophilic addition. Subsequent cleavage of the sulfinyl group yields the chiral amine in high enantiomeric purity. nih.gov While a direct application to 2-methoxy-1-butanamine is not explicitly described, this methodology represents a powerful tool for the asymmetric synthesis of a broad range of chiral amines. yale.edu
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity, predictable stereochemistry. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of amides | Crystalline derivatives, high diastereoselectivity. wikipedia.orgharvard.edu |
| Tert-butanesulfinamide | Asymmetric synthesis of amines | Broad applicability, high enantiomeric excess. nih.govyale.edu |
| (1R,2S)-Ephedrine | Asymmetric reductions | Can be used as a chiral ligand for metal-catalyzed reactions. |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | Provides excellent stereocontrol. |
Resolution Techniques for Enantiomer Separation of Methoxybutanamines
Resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various methods, with the most common being the formation of diastereomeric salts, chromatographic separation using a chiral stationary phase, and enzymatic resolution. tcichemicals.commdpi.comlibretexts.orglibretexts.org
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. Common chiral resolving agents for amines include tartaric acid and camphorsulfonic acid. psu.edu
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column to separate enantiomers. mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for separating enantiomers. amanote.com
Enzymatic Resolution: This method takes advantage of the stereoselectivity of enzymes. An enzyme can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The product and the unreacted starting material can then be separated.
Table 2: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. libretexts.orglibretexts.org | Scalable, relatively inexpensive. | Success is not guaranteed, can be labor-intensive. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. mdpi.com | High purity, applicable to a wide range of compounds. | Can be expensive, may have limited loading capacity. |
| Enzymatic Resolution | Enantioselective enzymatic reaction. | High enantioselectivity, mild reaction conditions. | Enzyme may not be available for all substrates, potential for product inhibition. |
Reaction Mechanisms and Pathways of Methoxybutanamine Hydrochloride
Mechanistic Investigations of Amine Formation and Subsequent Transformations
The formation of 2-Methoxy-1-butanamine typically proceeds through synthetic routes common for primary amines, with reductive amination of a corresponding carbonyl compound being a prominent and mechanistically well-studied pathway. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net Another potential, though less common, route involves the reduction of an oxime. nih.govuc.ptresearchgate.net
Reductive Amination of 2-Methoxybutanal (B14401657):
A likely precursor for the synthesis of 2-Methoxy-1-butanamine is 2-methoxybutanal. The reaction with ammonia (B1221849) in the presence of a reducing agent exemplifies the reductive amination process. The mechanism can be dissected into two main stages: imine formation and reduction. libretexts.orgchemistrysteps.com
Reduction of the Imine: The intermediate imine is then reduced to the primary amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. wikipedia.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.com The mechanism of reduction involves the transfer of a hydride ion from the reducing agent to the carbon of the C=N double bond.
The following table summarizes the key mechanistic steps in the reductive amination of 2-methoxybutanal.
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxybutanal. | Tetrahedral intermediate |
| 2 | Proton transfer to form a neutral carbinolamine. | Carbinolamine |
| 3 | Protonation of the hydroxyl group of the carbinolamine. | Protonated carbinolamine |
| 4 | Elimination of water to form an iminium ion. | Iminium ion |
| 5 | Deprotonation to form the neutral imine. | 2-Methoxy-1-butanimine |
| 6 | Reduction of the imine by a hydride source. | 2-Methoxy-1-butanamine |
Oxime Reduction Pathway:
An alternative pathway for the formation of 2-Methoxy-1-butanamine involves the reduction of 2-methoxybutanal oxime. The oxime can be prepared by the condensation of 2-methoxybutanal with hydroxylamine. researchgate.net The subsequent reduction of the oxime C=N bond can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with platinum-based catalysts) or chemical reducing agents. nih.govresearchgate.net A significant challenge in this method is preventing the over-reduction and cleavage of the N-O bond, which would lead to the formation of byproducts. nih.gov
Proton Transfer Dynamics in Amine Hydrochloride Systems
The hydrochloride salt of 2-Methoxy-1-butanamine exists as an ammonium (B1175870) chloride salt in the solid state and in solution. The dynamics of the proton on the ammonium group are of interest, particularly the rate of its exchange with other labile protons in the system. libretexts.orglibretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these proton transfer dynamics. researchgate.netacdlabs.comnih.gov
In an aprotic solvent, the N-H protons of the ammonium group can exhibit spin-spin coupling with adjacent protons on the carbon backbone. However, in the presence of protic solvents like water or in the presence of acidic or basic impurities, rapid proton exchange can occur. libretexts.orgacdlabs.com This exchange can lead to the broadening or coalescence of the N-H proton signal in the ¹H NMR spectrum and the decoupling of its interaction with neighboring protons. libretexts.org
The rate of proton exchange is influenced by several factors:
Solvent: Protic solvents facilitate proton exchange through hydrogen bonding networks.
pH: Both acidic and basic conditions can catalyze proton exchange.
Temperature: Higher temperatures generally lead to faster exchange rates. researchgate.net
Concentration: The concentration of the amine hydrochloride and other species involved in proton transfer can affect the exchange rate.
The study of proton exchange rates provides insights into the lability of the ammonium proton and the mechanisms of acid-base catalysis involving the amine. For instance, the addition of D₂O to an NMR sample of an amine hydrochloride will typically result in the disappearance of the N-H signal due to the rapid exchange of protons for deuterons, a technique often used to identify labile protons. libretexts.org
Derivatization Reactions of the Amine Functionality
The primary amine group in 2-Methoxy-1-butanamine hydrochloride is a versatile functional handle for a variety of derivatization reactions. These reactions are often employed to modify the chemical properties of the molecule, for example, to enhance its detectability in analytical methods or to prepare derivatives with specific biological activities. Common derivatization reactions for primary amines include acylation and reaction with chiral derivatizing agents. libretexts.orgyoutube.comlibretexts.orghelsinki.fi
Acylation:
2-Methoxy-1-butanamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. libretexts.orgyoutube.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group (e.g., chloride or carboxylate). libretexts.org Given that the starting material is a hydrochloride salt, a base is typically required to neutralize the HCl and liberate the free amine for the reaction to proceed efficiently. libretexts.org
Reaction with Chiral Derivatizing Agents:
For the analysis of enantiomeric mixtures of chiral amines like 2-Methoxy-1-butanamine, derivatization with a chiral agent is a common strategy. nih.govnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like HPLC. nih.govnih.gov
A variety of chiral derivatizing agents (CDAs) are available, often possessing a reactive group that readily couples with the amine. Examples include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): Reacts with primary amines via nucleophilic aromatic substitution. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with amines to form stable carbamate (B1207046) derivatives. helsinki.fithermofisher.com
o-phthalaldehyde (OPA) in the presence of a chiral thiol: Forms fluorescent isoindole derivatives. nih.govthermofisher.com
The choice of derivatizing agent depends on the analytical technique being used and the specific properties of the amine.
The following table lists some common chiral derivatizing agents and their reaction types with primary amines.
| Chiral Derivatizing Agent | Reactive Group | Resulting Derivative |
| Marfey's Reagent (FDAA) | Fluoroaromatic | N-Substituted dinitrophenyl-alanine amide |
| FMOC-Cl | Chloroformate | Carbamate |
| OPA / Chiral Thiol | Aldehyde | Fluorescent Isoindole |
| (S)-NIFE | Activated Ester | Carbamate |
| GITC | Isothiocyanate | Thiourea |
Computational and Theoretical Mechanistic Studies
Computational chemistry provides valuable insights into the reaction mechanisms, structures, and properties of molecules like this compound. acs.orgnih.govnih.govrsc.org Density Functional Theory (DFT) is a widely used method for these types of investigations. acs.orgnih.govrsc.org
Mechanistic Studies of Formation:
DFT calculations can be employed to model the reaction pathway of reductive amination. acs.orgnih.govnih.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors that influence the reaction rate and selectivity. acs.orgrsc.org For instance, computational studies have been used to elucidate the role of catalysts and solvents in the reductive amination of aldehydes. nih.govrsc.org
Proton Affinity and pKa Prediction:
Theoretical methods can be used to calculate the proton affinity of 2-Methoxy-1-butanamine, which is a measure of its gas-phase basicity. In solution, the pKa value, which is related to the Gibbs free energy of the protonation reaction, can be predicted using computational models that account for solvent effects. researchgate.netsrce.hrpeerj.comnih.govmdpi.com These calculations can help to understand the influence of the methoxy (B1213986) group on the basicity of the amine.
Conformational Analysis:
The presence of a chiral center and rotatable bonds in 2-Methoxy-1-butanamine means that it can exist in various conformations. Computational methods can be used to determine the relative energies of these conformers and to identify the most stable structures. nih.govrsc.org This information is important for understanding its interactions with other molecules, such as enzymes or chiral stationary phases in chromatography. For the hydrochloride salt, computational studies can also model the hydrogen bonding interactions between the ammonium group and the chloride ion, as well as with solvent molecules.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. researchgate.netupi.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. researchgate.netipb.pt
One-dimensional ¹H and ¹³C NMR are the foundational experiments for structural elucidation. upi.eduresearchgate.net For 2-Methoxy-1-butanamine hydrochloride, these techniques provide a complete map of the proton and carbon frameworks.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The electronegativity of the oxygen and protonated amine groups significantly influences the chemical shifts (δ) of adjacent protons, causing them to appear further downfield. researchgate.net
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. libretexts.orglibretexts.org Since ¹³C has a low natural abundance, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. docbrown.info The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts. libretexts.orglibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ (butane chain) | ~0.9 | Triplet | ~10-15 |
| CH₂ (butane chain) | ~1.5 | Multiplet | ~20-25 |
| CH (chiral center) | ~3.0 | Multiplet | ~55-60 |
| CH₂ (methoxy-adjacent) | ~3.4 | Multiplet | ~70-75 |
| OCH₃ (methoxy) | ~3.3 | Singlet | ~58-62 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing deeper insights into molecular structure and connectivity. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group (CH₃-CH₂) and between the CH₂ and the adjacent CH proton. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and conformation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is an excellent method for definitively assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduprinceton.edu This technique is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the methoxy (B1213986) protons (OCH₃) to the adjacent CH₂ carbon and the chiral CH carbon, confirming the position of the methoxy group. youtube.com
X-ray Crystallography for Solid-State Structure Determination of Amine Hydrochlorides
For amine hydrochlorides, single-crystal X-ray diffraction (SCXRD) is particularly informative. nih.gov It allows for the detailed study of the supramolecular interactions, such as the hydrogen bonding network involving the ammonium (B1175870) group (R-NH₃⁺) and the chloride counter-ion (Cl⁻). acs.org These interactions are fundamental to the stability and physical properties of the crystal lattice. mdpi.com The dehydration of crystalline hydrates, such as thiamine (B1217682) hydrochloride monohydrate, has been studied using a combination of solid-state NMR and X-ray diffraction to understand structural changes upon water loss. researchgate.net
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 8.9 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 622 ų |
| Z (molecules per unit cell) | 4 |
| Key Bond Length (C-N) | ~1.49 Å |
| Key Bond Angle (C-C-N) | ~110° |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.
Mass Spectrometry for Molecular Identification and Polymer Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. pearson.com It is a primary tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. pearson.comnist.gov
For this compound, the analysis would typically be performed on the free base, 1-methoxybutan-2-amine. nih.gov In the mass spectrometer, the molecule is ionized, often by electron ionization (EI), which can cause the resulting molecular ion to break apart into smaller, characteristic fragments. The fragmentation pattern is a fingerprint of the molecule's structure.
Common fragmentation pathways for this molecule would include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage at the ether linkage.
Table 3: Mass Spectrometry Data for the Free Base, 1-Methoxybutan-2-amine
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 103 | (Molecular Ion) | [C₅H₁₃NO]⁺ |
| 58 | 99.99 | [CH₃CH₂CH(NH₂)]⁺ |
| 41 | 20.53 | [C₃H₅]⁺ |
| 30 | 14.88 | [CH₂NH₂]⁺ |
Data sourced from PubChem for the free base, 2-Butanamine, 1-methoxy-. nih.gov
Advanced Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, advanced chromatographic methods are essential for assessing its chemical purity and for separating its stereoisomers.
Given that the molecule contains a chiral center at the second carbon position, it exists as a pair of enantiomers. The separation of these enantiomers is crucial in many applications and is typically achieved using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Applications and Role in Advanced Chemical Research
Role as a Synthetic Building Block and Chemical Precursor
As a primary amine with a methoxy (B1213986) group, 2-Methoxy-1-butanamine hydrochloride possesses functional groups that are, in principle, valuable in organic synthesis. The amine group can serve as a nucleophile or be transformed into a variety of other functional groups, while the methoxy group can influence the molecule's reactivity and solubility.
Integration into Complex Organic Molecules and Scaffolds
There is a lack of specific studies in the available scientific literature that demonstrate the integration of this compound into complex organic molecules or molecular scaffolds. Generally, molecules with similar functionalities are utilized by medicinal and organic chemists to build larger, more complex structures with potential biological activity or material properties. The primary amine allows for the formation of amides, imines, and other nitrogen-containing structures, which are common linkages in pharmaceutical compounds and functional materials.
Precursor for Ligand Design in Catalysis
The synthesis of ligands for catalysis often involves the use of chiral amines and other functionalized building blocks. While the structure of this compound contains a chiral center and a coordinating amine group, making it a potential candidate for ligand synthesis, there are no specific research articles detailing its use as a precursor for designing catalytic ligands.
Catalytic Applications and Ligand Chemistry
The development of novel catalysts and ligands is a cornerstone of modern chemical research, enabling efficient and selective chemical transformations.
Asymmetric Catalysis Facilitated by Methoxybutanamine Derivatives
Asymmetric catalysis relies on chiral ligands to induce enantioselectivity in chemical reactions. Chiral amines are a critical class of compounds used in the synthesis of such ligands. However, there is no published research specifically describing the use of 2-Methoxy-1-butanamine derivatives in facilitating asymmetric catalysis.
Coordination Chemistry of Methoxybutanamine with Metal Centers
The amine and methoxy groups of 2-Methoxy-1-butanamine could potentially coordinate with metal centers, forming metal complexes. The study of such coordination chemistry is fundamental to understanding the behavior of ligands in catalysis and materials science. Despite this potential, there are no available studies on the specific coordination chemistry of 2-Methoxy-1-butanamine with various metal centers.
Materials Science and Engineering Applications
Organic molecules are increasingly being integrated into materials science to create polymers, functional surfaces, and other advanced materials with tailored properties. Amines, in particular, can be used in the synthesis of polyamides, polyimides, and epoxy resins, or for modifying material surfaces. However, a review of the current scientific literature reveals no specific applications of this compound in the field of materials science and engineering.
Polymeric Systems Incorporating Methoxybutanamine Moieties
The incorporation of specific amine moieties into polymeric structures is a significant strategy for designing functional materials with tailored properties. While extensive research on polymers containing the precise 2-methoxy-1-butanamine moiety is not widely documented, the principles of incorporating similar alkoxy amine structures are well-established. These systems are of interest for a variety of applications, including gene delivery, drug delivery, and the development of stimuli-responsive materials.
Furthermore, the methoxybutanamine moiety could be incorporated into hydrogel networks. The amine group can act as a pH-responsive element, where changes in pH alter the protonation state of the amine, leading to swelling or deswelling of the hydrogel. This behavior is crucial for the development of smart materials that can release encapsulated agents in response to specific environmental triggers. The interplay between the ether and amine functionalities could also offer unique coordination sites for metal ions, suggesting potential applications in catalysis or environmental remediation.
Supramolecular Interactions with Amine Hydrochlorides
Amine hydrochlorides are pivotal in supramolecular chemistry due to their capacity for forming directional and predictable non-covalent interactions, predominantly hydrogen bonds. academie-sciences.frresearchgate.net In the solid state, the protonated amine group (R-NH3+) is an excellent hydrogen bond donor, while the chloride anion (Cl-) acts as a hydrogen bond acceptor. This donor-acceptor relationship is fundamental to the construction of extended supramolecular architectures.
For this compound, the primary amine group, upon protonation, can form multiple hydrogen bonds with surrounding chloride ions or other hydrogen bond acceptors. The presence of the methoxy group introduces an additional potential interaction site. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, leading to more complex and potentially unique hydrogen-bonding patterns within the crystal lattice. These interactions dictate the packing of the molecules in the solid state and, consequently, the material's physical properties, such as melting point and solubility.
The study of supramolecular interactions in amine hydrochlorides extends to their behavior in solution. Host-guest chemistry, for instance, often utilizes macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils to encapsulate guest molecules. acs.org The ammonium (B1175870) cation of this compound could be a suitable guest for certain macrocycles, with the binding being driven by a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic effects involving the butyl chain. Such host-guest complexes have applications in drug delivery, sensing, and catalysis. The pH can also serve as a chemical trigger to modulate these interactions, as deprotonation of the amine would alter its binding affinity. nih.gov
Theoretical and Computational Chemistry of Amine Hydrochlorides
Thermodynamic Modeling of Amine Hydrochloride Systems
Thermodynamic modeling is a powerful tool for understanding and predicting the behavior of chemical systems under various conditions. For amine hydrochloride systems, such models are particularly important in industrial applications like corrosion control in refinery overheads and CO2 capture processes. olisystems.commdpi.com In these environments, amines are used to neutralize acidic components like hydrogen chloride, leading to the formation of amine hydrochloride salts. olisystems.com These salts can precipitate and cause corrosion, making it crucial to predict the conditions under which this occurs. olisystems.com
A thermodynamic model for a system containing this compound would aim to describe the phase equilibria between the gas, aqueous, hydrocarbon, and solid phases. olisystems.com Such a model would incorporate the various chemical equilibria, including the protonation of the amine and the dissolution and precipitation of the hydrochloride salt. Key thermodynamic properties, such as activity coefficients, are calculated to account for the non-ideal behavior of the species in solution. Models like the Electrolyte Nonrandom Two-Liquid (eNRTL) model are often employed for these complex, multicomponent electrolyte systems. acs.org
The development of a robust thermodynamic model requires experimental data for parameterization, including vapor-liquid equilibrium (VLE), solid-liquid equilibrium (SLE), and heat of absorption data. acs.org For this compound, this would involve measuring properties like its solubility in water and hydrocarbon mixtures at different temperatures and pressures. The resulting model could then be used to simulate and optimize industrial processes, preventing operational issues and improving efficiency.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For this compound, these methods can be used to understand its intrinsic properties at the atomic level. Calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.
Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP map, for instance, can visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. Furthermore, reactivity descriptors such as Fukui functions and dual descriptors can be calculated to predict the most reactive sites within the molecule for various types of reactions. These theoretical calculations can complement experimental studies by providing a deeper understanding of the chemical behavior of this compound and guiding the design of new applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
